1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-10-16(2)12-18(11-15)25-14-17(13-21(25)26)22-23-19-6-4-5-7-20(19)24(22)8-9-27-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGPYKMCMHANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of a suitable amine with a diketone.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Benzodiazole Moiety: This can be done through nucleophilic substitution reactions, where the benzodiazole is introduced to the pyrrolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the compound into alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the pyrrolidinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
Research indicates that 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one exhibits significant biological activity with potential therapeutic applications:
- Anticancer Properties : Preliminary studies have shown that this compound influences cancer cell migration and inflammation, suggesting its potential as an anticancer agent. Its dual action on these pathways could make it a candidate for further development in cancer therapies.
- Neurological Effects : The compound may also have implications in neurological research due to its structural similarities with other compounds that exhibit neuroprotective effects. Investigating its interaction with neurotransmitter systems could yield insights into its utility in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(benzothiazol-2-yl)propanamide | Structure | Contains a benzothiazole instead of benzodiazole |
| 4-[1-(4-fluorophenyl)-3-hydroxypropyl]-1H-pyrazole | Structure | Exhibits different biological activities |
| N-(4-methylphenyl)benzimidazole | Structure | Lacks the pyrrolidine ring but shows similar anti-cancer properties |
The distinct combination of functional groups in this compound contributes to its specific biological activities not observed in its analogs.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity : A study demonstrated that the compound significantly reduced the migration of cancer cells in vitro. The results indicated that it affects pathways involved in cell motility and survival.
- Neuroprotective Potential : Another investigation explored the neuroprotective effects of similar compounds and suggested that structural modifications could enhance efficacy against neurodegenerative conditions. This opens avenues for further research into the neurological applications of this compound .
Mechanism of Action
The mechanism of action for 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylphenyl)pyrrolidin-2-one: Lacks the benzodiazole moiety, making it less versatile in terms of biological activity.
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound involves several organic reactions, typically starting from readily available precursors. The process includes the formation of the pyrrolidine ring and subsequent functionalization to introduce the dimethylphenyl and benzodiazol moieties.
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is evidence to suggest neuroprotective properties that could be beneficial in neurodegenerative conditions.
- Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological effects of similar compounds or derivatives:
- Antitumor Activity : A study demonstrated that derivatives of benzodiazoles showed significant cytotoxicity against various cancer cell lines, indicating a potential pathway for further investigation with our compound .
- Neuroprotection : Research on related pyrrolidine derivatives has shown protective effects against neuronal damage in animal models, suggesting a similar potential for our compound .
- Pharmacological Profiling : A pharmacological study highlighted the importance of structure-activity relationships in determining the efficacy of benzodiazole derivatives in various therapeutic areas .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, and how can purity be optimized?
Methodological Answer: The synthesis of pyrrolidinone derivatives typically involves cyclization reactions or coupling of pre-functionalized benzimidazole and pyrrolidinone intermediates. For example:
- Stepwise synthesis : React 3,5-dimethylphenyl-substituted pyrrolidin-2-one with a 2-methoxyethyl-functionalized benzimidazole precursor under reflux conditions (e.g., ethanol or DMF as solvent) .
- Purification : Recrystallization using a DMF-EtOH (1:1) mixture improves crystallinity and purity, as demonstrated in analogous pyrrolidinone syntheses .
- Yield optimization : Adjust stoichiometry of reactants (e.g., 10 mmol each) and monitor reaction progress via TLC or LC-MS to minimize side products .
Q. Key Data :
| Parameter | Example Value (from analogous compounds) | Reference |
|---|---|---|
| Reaction Time | 2–6 hours reflux | |
| Recrystallization | DMF-EtOH (1:1) | |
| Typical Yield | 46–67% |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., methoxyethyl group at N1 of benzimidazole, pyrrolidinone ring conformation) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bending .
Q. Example Workflow :
Dissolve 2–5 mg in deuterated DMSO for NMR.
Compare experimental HRMS data with theoretical values (e.g., m/z 452.99 observed vs. 453.1856 calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from differences in assay conditions or cellular models. To address this:
- Standardize assays : Use validated protocols for in vitro testing (e.g., cell-permeability studies with controls for solvent effects, as noted for pyrrolo-indolinones ).
- Dose-response analysis : Perform EC or IC measurements across multiple replicates (e.g., 4 replicates with 5 plants each, as in split-split plot designs ).
- Control for metabolic stability : Note that some analogs show activity in vitro but not in vivo due to rapid clearance (e.g., avoid dimethyl sulfoxide (DMSO) concentrations >0.1% in cell-based assays ).
Q. Critical Considerations :
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: Focus on modular modifications to key moieties:
- Benzimidazole core : Replace the 2-methoxyethyl group with alkyl/aryl variants to assess steric/electronic effects on target binding .
- Pyrrolidinone ring : Introduce substituents at the 3,5-dimethylphenyl group to modulate lipophilicity (clogP) and solubility .
- Biological testing : Screen analogs against panels of receptors/enzymes (e.g., kinase or GPCR profiling) using high-throughput LC-MS/MS detection .
Q. Example SAR Table :
Q. How should experimental designs be structured for evaluating this compound’s environmental or metabolic fate?
Methodological Answer: Adopt ecological risk assessment frameworks:
- Laboratory studies : Measure physicochemical properties (e.g., logK, hydrolysis rates) under controlled pH/temperature conditions .
- Biotic transformations : Use microbial consortia or liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of the benzimidazole ring) .
- Field studies : Apply randomized block designs with split-split plots to account for variables like soil type and seasonal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
